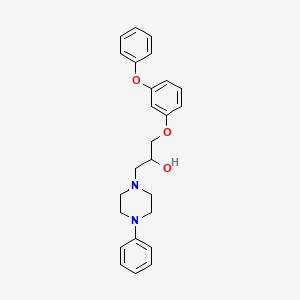
1-(3-Phenoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activity
- The synthesis and pharmacological activities of compounds similar to "1-(3-Phenoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol," especially those derived from N-phenylpiperazines, have been extensively studied. These compounds exhibit significant central nervous system (CNS) activity, with variations in the phenoxy moiety not significantly altering intrinsic activity. Hypotensive activity has been observed in 1-aryloxy compounds, particularly those with an o-substituent on the phenyl ring, indicating their potential for therapeutic applications (Gupta et al., 1978).
Antimicrobial and Antiradical Activity
- Studies on the antimicrobial and antiradical activity of related compounds, such as (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, have demonstrated their potential for biological applications. These compounds show activity against various pathogens and possess antioxidant properties, highlighting their relevance in the development of new therapeutic agents (Čižmáriková et al., 2020).
Bioremediation Applications
- The use of derivatives synthesized from industrial waste, like cardanol and glycerol, for the development of fluorescent biomarkers indicates the potential of these compounds in environmental applications. Their low toxicity to various biological models supports their safe use in monitoring environmental pollutants and contributes to sustainable practices (Pelizaro et al., 2019).
Molecular Docking and Structure-Activity Relationships
- Research into the structural analysis and binding mechanisms of arylpiperazine derivatives, including those similar to "this compound," with various receptors, has provided insights into drug design. Studies involving time-dependent density functional theory (TDDFT) calculations, X-ray crystallography, and molecular docking have elucidated the conformational preferences and binding modes of these compounds, aiding in the development of selective antagonists for therapeutic use (Xu et al., 2016).
Eigenschaften
IUPAC Name |
1-(3-phenoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c28-22(19-26-14-16-27(17-15-26)21-8-3-1-4-9-21)20-29-24-12-7-13-25(18-24)30-23-10-5-2-6-11-23/h1-13,18,22,28H,14-17,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMMYXVBPBFJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC(=CC=C2)OC3=CC=CC=C3)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate](/img/structure/B2467373.png)

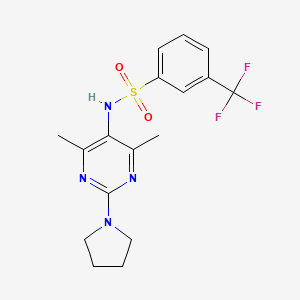
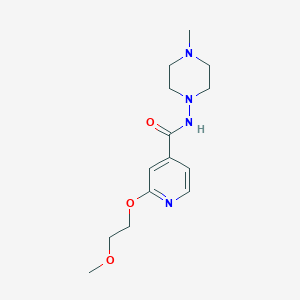

![2-[(2-methoxyethyl)amino]-3-[(1E)-[(2-methoxyethyl)imino]methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2467379.png)
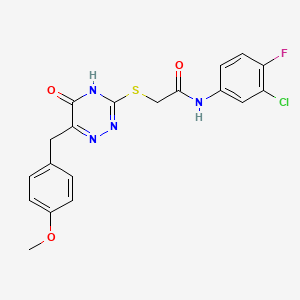
![N-(3-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2467382.png)

![9-(2-Chloro-6-fluorophenyl)-6-(4-chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2467385.png)
![Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2467386.png)

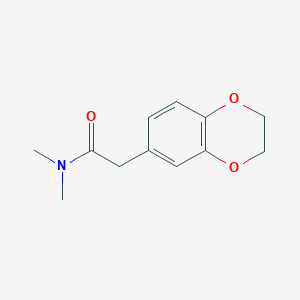
![(E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide](/img/structure/B2467393.png)